molecular formula C14H17NO5 B1437217 (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine CAS No. 63598-32-3

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

Numéro de catalogue: B1437217
Numéro CAS: 63598-32-3
Poids moléculaire: 279.29 g/mol
Clé InChI: ZVPSUEFQWUNIMY-PHWGIBQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10-/t11-,12-,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSUEFQWUNIMY-PHWGIBQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C/C(=N/O)/[C@H]2[C@@H](O1)COC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine (CAS No. 63598-32-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • Appearance : Powder or liquid
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives similar to (NZ)-N-hydroxylamine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : Compounds with similar structural features were screened against bacterial strains and showed mild to moderate activity. The presence of specific functional groups was crucial for enhancing antimicrobial properties .
Compound TypeActivity LevelTarget Organisms
Hydroxylamine DerivativesMild to ModerateGram-positive and Gram-negative bacteria

The mechanism by which (NZ)-N-hydroxylamine exerts its biological effects may involve the inhibition of key enzymatic pathways in microbial cells. The hydroxylamine group is known to interact with electron-rich centers in biomolecules, potentially leading to disruption of cellular functions.

Case Studies

  • Antimicrobial Screening : In a study conducted by researchers at [source], various hydroxylamine derivatives were synthesized and tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure significantly influenced antibacterial potency.
  • Pharmacological Evaluation : Another research effort highlighted the synthesis of analogs related to (NZ)-N-hydroxylamine and their evaluation for anti-inflammatory properties. These studies revealed that certain modifications could enhance therapeutic efficacy while minimizing toxicity .

Q & A

Q. What are the primary synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving methoxy and phenyl-substituted pyrano-dioxin precursors. Key steps include protection/deprotection of hydroxyl groups, stereoselective cyclization, and hydroxylamine introduction. Intermediates are characterized using NMR (¹H/¹³C), FTIR, and HRMS to confirm regiochemistry and purity. For example, benzaldehyde dimethyl acetal is used to form dioxane rings, with p-toluenesulfonic acid as a catalyst . Critical intermediates like (4aR,6R,7S,8S,8aS)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol are isolated via deactivated silica chromatography .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., methoxy group at C6 and phenyl orientation). Coupling constants in ¹H NMR verify trans-diaxial relationships in the pyrano-dioxin ring .
  • HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns, critical for distinguishing regioisomers .
  • FTIR : Identifies hydroxylamine (N–O stretch at ~930 cm⁻¹) and methoxy (C–O at ~1100 cm⁻¹) groups .

Q. What safety protocols are essential during synthesis?

Handling hydroxylamine derivatives requires inert atmospheres (N₂/Ar) to prevent oxidation. Use PPE (gloves, masks) and avoid skin contact due to potential toxicity. Waste must be neutralized (e.g., with citric acid) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereochemical purity?

  • Temperature control : Low temperatures (-78°C to -23°C) minimize side reactions during lithiation or Grignard additions .
  • Catalyst selection : LDA (Lithium Diisopropylamide) ensures deprotonation at specific sites, while NaH facilitates alkoxide formation for ether linkages .
  • Solvent effects : Polar aprotic solvents (THF, DMF) stabilize intermediates; non-polar solvents (hexane) improve crystallization .

Q. What computational methods predict electronic structure and reactivity?

DFT (Density Functional Theory) models the compound’s HOMO-LUMO gaps, highlighting nucleophilic sites (e.g., hydroxylamine nitrogen). MD (Molecular Dynamics) simulations assess conformational stability in solution, aiding solvent selection .

Q. How do structural modifications influence biological or chemical properties?

  • Methoxy substitution : The 6-methoxy group enhances steric hindrance, reducing ring puckering and increasing thermal stability .
  • Phenyl replacement : Fluorophenyl analogs (e.g., 4-fluorophenyl) improve lipophilicity, impacting membrane permeability in biological assays .

Q. How are contradictions in spectral data resolved during characterization?

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to assign protons and carbons in crowded regions .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, particularly for the tetrahydro-4H-pyrano ring .

Q. What strategies mitigate stereochemical challenges during scale-up?

  • Chiral auxiliaries : Temporarily fix configurations during key steps (e.g., Sharpless epoxidation) .
  • Continuous flow systems : Improve reproducibility in halogenation or cyclization steps .

Methodological Guidance

Q. How is the hydroxylamine moiety introduced without oxidation?

Hydroxylamine is added under N₂ using pre-dried solvents. Sodium hydride (NaH) deprotonates the precursor, followed by quenching with NH₂OH·HCl. Immediate purification via flash chromatography (EtOAc/hexane) prevents degradation .

Q. What analytical workflows validate synthetic batches?

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area threshold.
  • Chiral purity : Chiral GC or HPLC columns (e.g., Chiralpak AD-H) separate enantiomers .
  • Stability testing : Monitor decomposition under accelerated conditions (40°C/75% RH) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Reactant of Route 2
Reactant of Route 2
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.